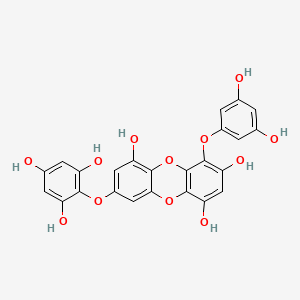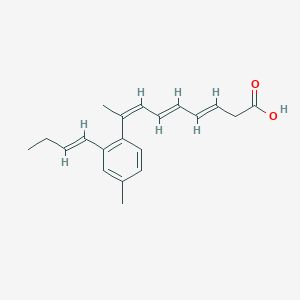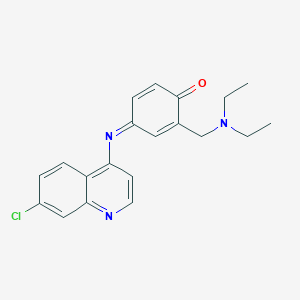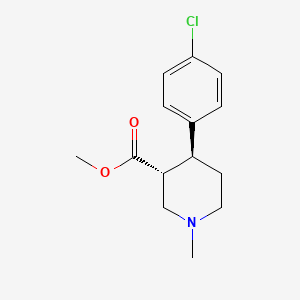
7-Phloroeckol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 7-Phloroethol is not well-documented, likely due to its natural occurrence in marine algae. Extraction from natural sources remains the primary method of obtaining this compound. The extraction process involves harvesting the algae, followed by solvent extraction and purification to isolate 7-Phloroethol .
Chemical Reactions Analysis
Types of Reactions
7-Phloroethol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
7-Phloroethol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phlorotannins and their chemical properties.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Utilized in the development of natural products and cosmeceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 7-Phloroethol involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it may inhibit specific enzymes, such as triacylglycerol lipase, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Eckol: A phlorotannin with a similar structure but lacking the 2,4,6-trihydroxyphenoxy group at position 7.
Phloroglucinol: A simpler phlorotannin with fewer hydroxyl groups and a different structural arrangement.
Uniqueness
7-Phloroethol is unique due to its specific arrangement of hydroxyl groups and phenoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets and exhibit various biological activities sets it apart from other similar compounds .
Properties
CAS No. |
662165-35-7 |
|---|---|
Molecular Formula |
C24H16O12 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C24H16O12/c25-9-1-10(26)3-12(2-9)34-22-17(31)8-18(32)23-24(22)36-21-16(30)6-13(7-19(21)35-23)33-20-14(28)4-11(27)5-15(20)29/h1-8,25-32H |
InChI Key |
JLEVVQRBEATTCM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Synonyms |
7-phloroeckol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)



![1-Phenyl-1,4-epoxy-1h,4h-naphtho[1,8-de][1,2]dioxepin](/img/structure/B1251546.png)
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)





